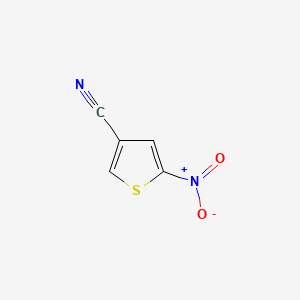

2-Nitrothiophene-4-carbonitrile

Description

The exact mass of the compound this compound is 153.98369848 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACMZLGGHMPMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276385 | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-24-6, 42137-23-5 | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrothiophene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitrothiophene-4-carbonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Nitrothiophene-4-carbonitrile

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, featuring two potent electron-withdrawing groups at key positions on the thiophene ring, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative look at methodologies, mechanistic insights, and detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic strategies.

Introduction: The Significance of this compound

Substituted nitrothiophenes are a critical class of compounds in organic synthesis. The nitro group, a strong electron-withdrawing moiety, significantly alters the reactivity of the thiophene ring, rendering it susceptible to nucleophilic substitution reactions—a property extensively leveraged for introducing diverse functional groups.[1] The reduction of the nitro group to an amine also provides a gateway to aminothiophenes, which are precursors to a wide array of biologically active molecules.[1]

This compound is of particular interest due to the combined electronic influence of both the nitro (-NO₂) and nitrile (-CN) groups. This dual activation makes the thiophene core a unique scaffold for developing novel compounds with potential applications in pharmaceuticals and advanced materials.[1] This guide will explore the primary retrosynthetic approaches to this target molecule, focusing on the practical execution and underlying chemical principles of each pathway.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from several strategic directions. A retrosynthetic analysis reveals two primary pathways, each with distinct advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

-

Pathway 1: Electrophilic Nitration. This is the most direct approach, involving the nitration of a pre-existing thiophene-4-carbonitrile scaffold. The primary challenge lies in controlling the regioselectivity of the nitration, as the cyano group directs the incoming electrophile.

-

Pathway 2: Cyanation via Sandmeyer Reaction. This pathway involves the transformation of an amino group at the 4-position of a 2-nitrothiophene precursor into a nitrile. This multi-step approach offers excellent regiocontrol but requires the synthesis of the appropriate amino-nitrothiophene starting material.

Pathway 1: Electrophilic Nitration of Thiophene-4-carbonitrile

This strategy hinges on the direct electrophilic substitution on the thiophene-4-carbonitrile ring. The electron-withdrawing nature of the cyano group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the 5-position (ortho) and, to a lesser extent, the 3-position (meta). However, in the case of 2-cyanothiophene, nitration yields a mixture of 4-nitro and 5-nitro isomers.[2] A similar outcome is anticipated for thiophene-4-carbonitrile, yielding the desired 2-nitro product alongside the 5-nitro isomer.

Causality Behind Experimental Choices

The choice of nitrating agent is critical. Thiophene is highly reactive and can undergo violent, uncontrollable reactions with strong nitrating agents like concentrated nitric and sulfuric acids, often due to autocatalytic nitrosation.[3][4] Therefore, milder and more controlled conditions are imperative. A common and effective method involves using a mixture of fuming nitric acid and concentrated sulfuric acid at low, carefully controlled temperatures.[2] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Workflow for the nitration of thiophene-4-carbonitrile.

Experimental Protocol: Nitration of 2-Cyanothiophene

This protocol is adapted from the known procedure for the nitration of the isomeric 2-cyanothiophene and serves as a robust starting point.[2]

Materials:

-

2-Cyanothiophene (or Thiophene-4-carbonitrile)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, add 10 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

-

Slowly add 4.0 g (0.036 mole) of 2-cyanothiophene to the stirred sulfuric acid, maintaining the temperature at 0°C.

-

Prepare the nitrating mixture by carefully adding 3 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid in a separate, cooled vessel.

-

Add the nitrating mixture dropwise to the thiophene solution. Crucially, maintain the internal temperature between 10°C and 15°C during the addition to prevent runaway reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The solution will typically turn a dark red color.

-

Quench the reaction by carefully pouring the mixture onto approximately 50 mL of crushed ice with vigorous stirring.

-

A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.

-

Dry the solid. This product is a mixture of the 4-nitro and 5-nitro isomers.[2] Further purification by column chromatography or fractional crystallization is required to isolate the desired this compound.

Data Summary

| Parameter | Value | Reference |

| Substrate | 2-Cyanothiophene | [2] |

| Product | Mixture of 4- & 5-nitro-2-cyanothiophene | [2] |

| Isomer Ratio | 1:2 (4-nitro : 5-nitro) | [2] |

| Overall Yield | 66% | [2] |

Note: The yield and isomer ratio for thiophene-4-carbonitrile may differ but are expected to be comparable.

Pathway 2: Sandmeyer Reaction

The Sandmeyer reaction is a powerful and reliable method for converting an aromatic amino group into a wide range of functionalities, including halides and nitriles, via a diazonium salt intermediate.[5][6] This pathway offers superior regioselectivity compared to direct nitration, as the positions of the nitro and cyano groups are pre-defined by the starting material, 4-amino-2-nitrothiophene.

Mechanistic Principles

The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.[7]

-

Cyanide Displacement: The diazonium salt solution is added to a solution of a copper(I) cyanide (CuCN). The copper(I) species catalyzes the substitution of the diazonium group (-N₂⁺) with a cyanide ion (-CN), releasing nitrogen gas in the process.[6] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

Caption: Key stages of the Sandmeyer cyanation pathway.

Experimental Protocol: Sandmeyer Cyanation

This is a generalized protocol based on standard Sandmeyer reaction conditions.[7][8]

Materials:

-

4-Amino-2-nitrothiophene (Starting Material)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to complex CuCN)

-

Ice

Procedure:

Part A: Diazotization

-

Dissolve the 4-amino-2-nitrothiophene starting material in a mixture of concentrated sulfuric acid and water, maintaining the temperature between 0-5°C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the amine solution. The temperature must be strictly maintained below 5°C to prevent decomposition of the diazonium salt. Stir for 30 minutes after addition is complete.

Part B: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium cyanide (2.4 equivalents). This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a highly effective cyanating agent.

-

Carefully and slowly add the freshly prepared, cold diazonium salt solution from Part A to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, gently warm the reaction mixture (e.g., to 50-60°C) for an hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Comparative Analysis of Pathways

| Feature | Pathway 1: Direct Nitration | Pathway 2: Sandmeyer Cyanation |

| Regioselectivity | Poor; yields a mixture of isomers requiring separation. | Excellent; product structure is determined by the starting material. |

| Number of Steps | Fewer steps (potentially one from commercial starting material). | Multiple steps (synthesis of amino precursor, diazotization, cyanation). |

| Reagent Hazards | Highly corrosive and potentially explosive nitrating mixtures.[3][9] | Highly toxic cyanide salts (CuCN, NaCN).[10] Diazonium salts can be explosive if isolated. |

| Scalability | Challenging due to poor regioselectivity and thermal control. | More scalable due to well-defined, controllable steps. |

| Purification | Difficult; requires separation of close-boiling/eluting isomers. | Simpler; purification focuses on removing byproducts, not isomers. |

Conclusion

Both direct nitration and the Sandmeyer reaction present viable, albeit contrasting, pathways to this compound.

-

The Direct Nitration pathway is synthetically more concise but is fundamentally compromised by a lack of regioselectivity, necessitating a challenging purification step. It may be suitable for exploratory, small-scale synthesis where isomer separation is feasible.

-

The Sandmeyer Cyanation pathway, while longer, offers unparalleled control over regiochemistry, leading to a cleaner reaction profile and a more straightforward purification. For applications requiring high purity and scalability, such as in pharmaceutical development, this pathway is the demonstrably superior and more logical choice.

The selection of a synthetic route should be guided by the specific requirements of the project, balancing factors such as scale, purity requirements, available starting materials, and safety infrastructure.

References

- 1. This compound | 42137-23-5 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 10. Cyanation & Catalysis | API Contract Manufacturing | CDMO [pharmacompass.com]

An In-depth Technical Guide to 2-Nitrothiophene-4-carbonitrile: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse reactivity.[1][2] Within this class of compounds, 2-Nitrothiophene-4-carbonitrile (CAS Number: 42137-23-5) emerges as a particularly valuable synthetic intermediate.[3] Its thiophene core is strategically functionalized with two powerful electron-withdrawing groups: a nitro group at the 2-position and a nitrile group at the 4-position. This specific arrangement activates the heterocyclic ring, rendering it a versatile precursor for the synthesis of more complex, biologically active molecules.[3] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and its pivotal role as a building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid organic compound whose molecular structure and properties are summarized in the tables below.[1][4] The presence of both nitro and cyano functionalities significantly influences its reactivity, making it an electrophilic species susceptible to nucleophilic attack.[3]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42137-23-5 | [1] |

| Molecular Formula | C₅H₂N₂O₂S | [1][4] |

| Molecular Weight | 154.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Cyano-2-nitrothiophene | [5] |

Table 2: Spectroscopic Data of the Parent Compound, 2-Nitrothiophene

While specific spectra for this compound are not available, the data for the parent compound, 2-nitrothiophene, provides a useful reference for the characteristic spectral features of the nitrothiophene core.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Aromatic protons typically appear in the downfield region. For 2-nitrothiophene in cyclohexane, peaks are observed at δ 7.89, 7.12, and 9.03 ppm. | [8] |

| ¹³C NMR | Aromatic carbons exhibit characteristic shifts, with the carbon bearing the nitro group being significantly deshielded. | [9] |

| IR Spectroscopy | Characteristic strong absorptions for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). The nitrile group (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹. | [10][11] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a 2-cyanothiophene precursor. This electrophilic aromatic substitution reaction, however, often yields a mixture of isomers, necessitating a subsequent purification step.

Reaction Workflow: Nitration of 2-Cyanothiophene

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Mixture of 2-Cyano-4-nitrothiophene and 2-Cyano-5-nitrothiophene[10]

-

Reaction Setup: In a suitable reaction vessel, add 10 mL of concentrated sulfuric acid and cool to 0 °C with stirring.

-

Addition of Starting Material: Slowly add 4.0 g (0.036 mol) of 2-cyanothiophene to the cooled sulfuric acid.

-

Nitration: Prepare a nitrating mixture of 6 mL of 1:1 concentrated sulfuric acid and fuming nitric acid. Add this mixture dropwise to the reaction solution, maintaining the temperature between 10 °C and 15 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The solution will turn a dark red color.

-

Quenching and Precipitation: Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring. A yellow solid will precipitate.

-

Isolation: Collect the solid precipitate by filtration and wash it with two 5 mL portions of ice water.

This procedure yields approximately 3.7 g (66%) of a solid that is a mixture of 4-nitro and 5-nitro 2-cyanothiophene in a 1:2 ratio.[10] The separation of these isomers can likely be achieved using standard techniques such as column chromatography or fractional crystallization, exploiting the potential differences in polarity between the two isomers.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the nitro and cyano groups significantly activates the thiophene ring of this compound towards nucleophilic aromatic substitution (SNAr).[3] This heightened reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic systems, many of which are of interest in drug discovery.

Key Reaction Pathway: Synthesis of Thieno[2,3-b]pyridines

A plausible and significant application of this compound is in the synthesis of thieno[2,3-b]pyridine derivatives. These scaffolds are present in a number of biologically active compounds, including kinase inhibitors.[12][13] The general strategy involves the reduction of the nitro group to an amine, followed by condensation and cyclization reactions.

Caption: A key reaction pathway utilizing this compound.

The resulting 2-amino-4-cyanothiophene is a versatile intermediate that can be further elaborated into a wide range of fused heterocyclic systems, including thieno[2,3-d]pyrimidines, which have also demonstrated significant biological activity.[2]

Applications in Drug Discovery

Nitroaromatic compounds are important intermediates in the synthesis of numerous drugs and bioactive molecules.[14] While specific examples detailing the direct use of this compound in the synthesis of a marketed drug are not prevalent in the public literature, its potential is evident from the biological activities of the heterocyclic systems it can generate.

The thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine cores, readily accessible from this compound, are key components of molecules that have been investigated as:

-

Kinase Inhibitors: For the treatment of various cancers.[12][13]

-

Antimicrobial Agents: Showing activity against a range of pathogens.

-

Anti-inflammatory Agents: Demonstrating potential in treating inflammatory conditions.[1]

The strategic placement of the cyano and nitro groups on the thiophene ring allows for regioselective functionalization, providing a powerful tool for medicinal chemists to generate libraries of diverse compounds for biological screening.

Safety and Handling

As with all nitro and cyano-containing compounds, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[15][16]

-

Eye Protection: Safety goggles or a face shield are essential.[16]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are recommended.[16]

-

Skin Protection: A lab coat should be worn to prevent skin contact.[16]

-

Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation of any dust or vapors.[16]

In case of accidental exposure, it is crucial to seek immediate medical attention. Contaminated clothing should be removed, and the affected skin area should be washed thoroughly with soap and water.[15]

Conclusion

This compound is a highly functionalized and reactive heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the presence of both a nitro and a cyano group, make it an ideal starting material for the construction of more complex molecular architectures, particularly fused heterocyclic systems of medicinal importance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and safe handling of this compound is paramount to leveraging its full potential in the discovery and development of novel therapeutics.

References

- 1. This compound [webbook.nist.gov]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 42137-24-6 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. 5-Nitrothiophene-2-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Nitrothiophene(609-40-5) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Thiophene, 2-nitro- [webbook.nist.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. preprints.org [preprints.org]

Spectroscopic Signature of 2-Nitrothiophene-4-carbonitrile: A Guide to Structural Elucidation

Foreword: The Rationale for Spectroscopic Characterization

In the landscape of medicinal chemistry and materials science, substituted thiophenes are foundational building blocks. The compound 2-Nitrothiophene-4-carbonitrile (CAS 42137-24-6) is of particular interest due to its unique electronic architecture. The thiophene ring, an electron-rich aromatic system, is rendered highly electron-deficient by the potent electron-withdrawing effects of both a nitro (-NO₂) group at the 2-position and a nitrile (-C≡N) group at the 4-position. This electronic profile makes the molecule a versatile intermediate for complex organic syntheses, particularly in creating novel heterocyclic systems through nucleophilic aromatic substitution.[1]

An unambiguous confirmation of the molecular structure is paramount before its use in any synthetic or developmental pipeline. A mere melting point or chromatographic spot is insufficient; a comprehensive spectroscopic analysis provides the definitive structural proof. This guide details the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the expected data but also delve into the causality—the "why"—behind the experimental choices and the interpretation of the resulting spectra, providing field-proven insights for researchers.

Molecular Identity and Structure

Prior to any analysis, confirming the fundamental properties of the target molecule is essential.

-

Molecular Formula: C₅H₂N₂O₂S

-

CAS Registry Number: 42137-24-6[2]

The structural arrangement, with numbering conventions for spectroscopic assignment, is critical for interpretation.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out atomic connectivity.

As direct experimental spectra for this specific compound are not widely available in public databases, the following sections represent an expert predictive analysis based on established spectroscopic principles and data from analogous structures.

Experimental Protocol: Acquiring NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.[5]

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.[5] Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[6]

-

Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The thiophene ring of this compound contains two protons, H3 and H5. Their chemical environments are distinct, leading to two separate signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.8 - 9.0 | Doublet (d) | ~1.5 - 2.0 | 1H | H3 |

| 2 | ~8.5 - 8.7 | Doublet (d) | ~1.5 - 2.0 | 1H | H5 |

Expertise & Causality: The powerful electron-withdrawing nature of the adjacent -NO₂ group deshields H3 significantly, pushing its chemical shift far downfield. Similarly, the -CN group and the resonance effect of the -NO₂ group deshields H5, also placing it in the aromatic region but slightly upfield relative to H3. The two protons are four bonds apart and will exhibit a small long-range coupling (⁴J), splitting each signal into a doublet.[7] The small J-value is characteristic of a 2,4-disubstituted thiophene ring.

Predicted ¹³C NMR Spectrum

The molecule has five unique carbon atoms, which will result in five distinct signals in the proton-decoupled spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~152 | C2 |

| 2 | ~140 | C5 |

| 3 | ~135 | C3 |

| 4 | ~115 | C4 |

| 5 | ~114 | -C≡N |

Expertise & Causality:

-

C2: The carbon directly attached to the highly electronegative nitro group is expected to be the most deshielded and thus have the largest chemical shift.[6]

-

C3 & C5: These are the two CH carbons of the thiophene ring. Their shifts are in the typical aromatic/heteroaromatic region. C5 is expected to be slightly more downfield than C3 due to the influence of the adjacent sulfur atom and resonance effects.

-

C4 & -C≡N: The C4 carbon, attached to the nitrile group, will be significantly shielded relative to the other ring carbons. The nitrile carbon itself has a highly characteristic chemical shift in the 110-120 ppm range.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[9] It serves as a rapid and reliable method to confirm the presence of the key nitro and nitrile moieties.

Experimental Protocol: Acquiring an FT-IR Spectrum

The Attenuated Total Reflectance (ATR) technique is a modern, efficient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum by the instrument's software.[10]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

Predicted IR Absorption Data

The IR spectrum will be dominated by strong, characteristic absorptions from the two electron-withdrawing groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene Ring) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1480 | Medium | Aromatic C=C Stretch (Thiophene Ring)[11] |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~850 | Medium-Strong | C-N Stretch |

| ~750 | Medium | C-S Stretch (Thiophene Ring)[12] |

Expertise & Causality: The most diagnostic peaks are the sharp, intense absorption around 2230 cm⁻¹ for the nitrile group and the two very strong absorptions for the nitro group.[13] The asymmetric stretch of the NO₂ group appears at a higher frequency than the symmetric stretch. The presence of these three prominent peaks provides immediate and trustworthy evidence for the correct molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts like a molecular fingerprint.

Experimental Protocol: Acquiring an EI Mass Spectrum

Electron Ionization (EI) is a standard technique for analyzing small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[14]

-

Fragmentation: The high energy of the M⁺• ion causes it to be unstable, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

-

Analysis: Accelerate the positively charged ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the abundance of that ion. The output is a mass spectrum, a plot of relative intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will confirm the molecular weight and reveal a logical fragmentation pathway.

| m/z Value | Predicted Identity | Notes |

| 154 | [C₅H₂N₂O₂S]⁺• | Molecular Ion (M⁺•). Confirms molecular weight. |

| 124 | [C₅H₂NOS]⁺• | M - NO |

| 108 | [C₅H₂NS]⁺• | M - NO₂. Loss of the nitro group is a very common pathway.[1] |

| 82 | [C₄H₂S]⁺• | M - NO₂ - CN. Subsequent loss of the nitrile group. |

Expertise & Causality: The molecular ion peak at m/z 154 is the definitive confirmation of the compound's molecular weight.[2] Under EI conditions, the most probable initial fragmentation is the cleavage of the weakest bonds, particularly the C-N bond of the nitro group. The loss of the NO₂ radical (mass = 46) would lead to a significant peak at m/z 108. Further fragmentation could involve the loss of the CN radical (mass = 26), leading to a peak at m/z 82.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. While ¹H and ¹³C NMR mapping of the core C-H framework, FT-IR provides rapid and unambiguous confirmation of the critical nitro and nitrile functional groups. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. The combination of these self-validating analyses provides an unshakeable foundation of structural proof, ensuring the identity and purity of this versatile chemical intermediate for its application in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [webbook.nist.gov]

- 3. Atomic Spectra Database | NIST [nist.gov]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. preprints.org [preprints.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. FTIR [terpconnect.umd.edu]

- 11. researchgate.net [researchgate.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Elucidation of the Solid-State Supramolecular Architecture of 2-Nitrothiophene-4-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Nitrothiophene-4-carbonitrile, a heterocyclic compound of interest in synthetic chemistry and drug discovery.[1] The presence of strong electron-withdrawing nitro and nitrile groups on the thiophene ring creates a unique electronic and structural profile, making a detailed understanding of its solid-state conformation and intermolecular interactions crucial for predicting its physicochemical properties and reactivity.[1] This document outlines the complete workflow, from targeted synthesis and single-crystal growth to data acquisition via single-crystal X-ray diffraction and subsequent structural refinement and analysis. Methodologies are detailed with an emphasis on causality and best practices to ensure reproducible, high-quality results for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Scientific Imperative

Nitrothiophenes are a class of compounds recognized for their broad-spectrum antibacterial properties and their role as versatile intermediates in the synthesis of complex pharmaceuticals.[2][3][4] The specific molecule, this compound, combines the potent electron-withdrawing properties of both a nitro (-NO₂) group and a cyano (-CN) group on a thiophene scaffold.[1] This electronic arrangement significantly influences the reactivity of the thiophene ring, making it a valuable building block for creating novel heterocyclic systems.[1]

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing precise data on bond lengths, bond angles, and the spatial arrangement of molecules.[5][6][7] This information reveals the subtle interplay of intermolecular forces—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern crystal packing. For drug development professionals, these solid-state properties are critical as they influence crucial parameters like solubility, dissolution rate, stability, and bioavailability.

This guide serves as an authoritative protocol for elucidating the crystal structure of this compound, establishing a validated system for its characterization.

Synthesis and Purification

A reliable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While various methods exist for the nitration of thiophenes, a common approach involves the use of a nitrating agent in a controlled manner to achieve regioselectivity.[4][8][9]

Synthetic Protocol: Nitration of Thiophene-4-carbonitrile

-

Rationale: This protocol is adapted from established methods for thiophene nitration.[8][9] The use of a solid acid catalyst like a metal-exchanged montmorillonite clay can offer an eco-friendly and selective alternative to traditional methods that use acetic anhydride, which can be hazardous.[4][9][10]

-

Step-by-Step Procedure:

-

Catalyst Preparation: Activate Fe³⁺-montmorillonite clay catalyst (0.5 g) by heating at 120°C for 3 hours under vacuum.

-

Reaction Setup: In a 50 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend the activated catalyst in 10 mL of dichloroethane.

-

Reactant Addition: Dissolve thiophene-4-carbonitrile (20 mmol) in the solvent. While stirring vigorously, add nitric acid (40 mmol, 1.8 mL) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off the catalyst using a celite pad.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

-

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and depends on the compound's solubility.[11][12]

Screening for Crystallization Conditions

A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) should be performed on a milligram scale. The ideal solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold.[11][12]

Recommended Crystallization Protocol: Slow Evaporation

-

Rationale: Slow evaporation is a robust and straightforward technique for air-stable compounds.[11] It allows for the gradual increase in solute concentration, promoting the formation of a limited number of nucleation sites and encouraging the growth of larger, well-ordered crystals.[11]

-

Step-by-Step Procedure:

-

Prepare a near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature (approx. 40-50°C).

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment (e.g., a desiccator in a quiet location) at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

-

-

Alternative Technique: Vapor Diffusion For milligram quantities, vapor diffusion is highly effective.[13] The compound is dissolved in a small amount of a "good" solvent and placed in a sealed chamber containing a larger volume of a "poor" solvent (in which the compound is insoluble). The poor solvent's vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[13]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides the definitive three-dimensional structure of a molecule.[5][6][14]

Experimental Workflow Diagram

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer (e.g., a modern instrument equipped with a high-brilliance X-ray source and a sensitive detector) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[6] X-rays are directed at the crystal, which is rotated to collect a series of diffraction patterns from multiple orientations.[7]

-

Structure Solution and Refinement:

-

The collected diffraction data are integrated to determine the intensities and positions of the Bragg reflections.

-

The structure is solved using direct methods, which is the standard approach for small molecules, to overcome the "phase problem".[14]

-

The initial atomic model is refined using full-matrix least-squares methods. This process iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Structural Analysis of this compound

The final output of the SCXRD experiment is a crystallographic information file (CIF) containing the precise coordinates of each atom. Analysis of this data provides profound insights into the molecule's geometry and packing.

Molecular Geometry

The thiophene ring is expected to be essentially planar. Key points of analysis include:

-

The C-S, C-C, C-N, and N-O bond lengths and angles.

-

The torsion angle between the plane of the nitro group and the plane of the thiophene ring, which indicates the degree of conjugation.

-

The planarity of the five-membered ring.

Crystallographic Data Summary

The following table presents a representative summary of the crystallographic data that would be obtained for this compound.

| Parameter | Value (Representative) |

| Chemical Formula | C₅H₂N₂O₂S |

| Formula Weight | 154.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 12.3 |

| β (°) | 105.5 |

| Volume (ų) | 595 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.72 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Supramolecular Interactions: The Crystal Packing

The strong dipole moments created by the nitro and cyano groups are expected to dominate the crystal packing. The analysis should focus on identifying key intermolecular interactions:

-

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the thiophene ring hydrogens and the oxygen atoms of the nitro group or the nitrogen of the nitrile group of adjacent molecules.

-

π-π Stacking: Potential stacking interactions between the electron-deficient thiophene rings.

-

Other Interactions: Close contacts involving the sulfur atom and oxygen or nitrogen atoms, which can be indicative of chalcogen bonding.

The diagram below illustrates the logical relationship between the molecular features and the resulting solid-state architecture.

Caption: Relationship between molecular features and bulk properties.

Conclusion

This guide provides a robust, scientifically-grounded framework for the complete structural elucidation of this compound. By following these detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-fidelity model of the compound's solid-state structure. The resulting data on molecular geometry and intermolecular packing are indispensable for rational drug design, polymorphism screening, and advancing the synthetic utility of this versatile heterocyclic building block.

References

- 1. This compound | 42137-23-5 | Benchchem [benchchem.com]

- 2. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 5. rigaku.com [rigaku.com]

- 6. excillum.com [excillum.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. unifr.ch [unifr.ch]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Duality of the Thiophene Ring: A Technical Guide to the Reactivity of 2-Nitrothiophene-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene scaffold remains a cornerstone in medicinal chemistry and materials science. Its reactivity, however, is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth analysis of the reactivity of 2-Nitrothiophene-4-carbonitrile, a thiophene derivative bearing two potent electron-withdrawing groups. We will explore the synergistic electronic effects of the nitro and cyano moieties, which create a unique chemical landscape, deactivating the ring towards classical electrophilic substitution while simultaneously activating it for a range of nucleophilic and other transformations. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols for the strategic modification of this versatile building block.

The Electronic Architecture of this compound

The reactivity of an aromatic system is fundamentally dictated by its electron density. In this compound, the inherent electron-rich nature of the thiophene ring is dramatically altered by the presence of the 2-nitro and 4-cyano substituents. Both groups are strongly electron-withdrawing, operating through a combination of negative inductive (-I) and negative mesomeric (-M) effects.

-

-I Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen in the cyano group, pulls electron density away from the thiophene ring through the sigma bonds.

-

-M Effect: The π-systems of both the nitro and cyano groups can accept electron density from the thiophene ring via resonance, further depleting the ring of its electron density.

This synergistic electron withdrawal creates a highly electron-deficient (electrophilic) thiophene ring, particularly at the carbon atoms. This electronic perturbation is the primary determinant of the molecule's characteristic reactivity.

Synthesis of this compound: A Practical Approach

The targeted synthesis of this compound can be approached through several routes. A common strategy involves the nitration of a pre-existing cyanothiophene. However, this often leads to a mixture of isomers. An alternative pathway, offering potential for greater regiocontrol, involves the construction of the substituted thiophene ring via the Gewald reaction, followed by diazotization and a Sandmeyer reaction.

Route 1: Nitration of 2-Cyanothiophene

A direct approach involves the nitration of 2-cyanothiophene. This method, while straightforward, typically yields a mixture of the 4-nitro and 5-nitro isomers, which can be challenging to separate.[1]

Experimental Protocol: Nitration of 2-Cyanothiophene [1]

-

To a stirred solution of 10 mL of concentrated sulfuric acid, cooled to 0°C, add 4.0 g (0.036 mol) of 2-cyanothiophene.

-

Prepare a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid.

-

Add 6 mL of the nitrating mixture dropwise to the thiophene solution, maintaining the temperature between 10°C and 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring.

-

A yellow solid, a mixture of 2-cyano-4-nitrothiophene and 2-cyano-5-nitrothiophene, will precipitate.

-

Collect the solid by filtration and wash with ice water (2 x 5 mL).

Note: Separation of the isomers typically requires chromatographic techniques.

Route 2: Gewald Aminothiophene Synthesis and Sandmeyer Cyanation

An alternative strategy that may offer better regioselectivity involves a multi-step sequence starting with the Gewald aminothiophene synthesis.[2][3][4][5] This reaction constructs a 2-aminothiophene ring, which can then be converted to the corresponding diazonium salt and subsequently to the nitrile via a Sandmeyer reaction.[6][7][8]

Key Reactivity Patterns

The electron-deficient nature of this compound makes it a prime candidate for nucleophilic attack, while rendering it highly resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The strong activation provided by the nitro and cyano groups facilitates the displacement of a suitable leaving group from the thiophene ring by a nucleophile. While the parent molecule has no leaving group, this reactivity is a key feature of its halogenated derivatives.

Vicarious Nucleophilic Substitution (VNS)

A more pertinent reaction for this compound is the Vicarious Nucleophilic Substitution (VNS). This powerful reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring.[9][10][11] In this process, a carbanion bearing a leaving group at the α-position attacks the ring, followed by base-induced elimination of the leaving group and a proton.

The nitro group strongly directs the incoming nucleophile to the positions ortho and para to it. In the case of this compound, the C5 position is the most likely site of attack.

Experimental Protocol: Vicarious Nucleophilic Substitution with a-chloroacetonitrile

-

Dissolve this compound (1 mmol) in 10 mL of dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of α-chloroacetonitrile (1.2 mmol) in 5 mL of dry THF.

-

To the α-chloroacetonitrile solution, slowly add a strong base such as potassium tert-butoxide (2.5 mmol) at -78°C and stir for 15 minutes to generate the carbanion.

-

Transfer the carbanion solution to the solution of this compound via cannula, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 2-3 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C5-substituted product.

dot graph VNS_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} dot

Caption: General workflow for Vicarious Nucleophilic Substitution.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, providing a versatile entry point for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[12][13][14][15] This method is generally chemoselective for the nitro group in the presence of a nitrile.

Experimental Protocol: Reduction of this compound to 2-Aminothiophene-4-carbonitrile [12]

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (SnCl2·2H2O) (5 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-Aminothiophene-4-carbonitrile by column chromatography or recrystallization.

dot graph Nitro_Reduction { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} dot

Caption: Stepwise reduction of the nitro group.

Spectroscopic and Physical Data

| Property | Data | Source |

| Molecular Formula | C₅H₂N₂O₂S | --INVALID-LINK--[16] |

| Molecular Weight | 154.15 g/mol | --INVALID-LINK--[16] |

| Appearance | Yellow solid | --INVALID-LINK--[1] |

| ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H), ~8.1 (s, 1H) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~150, ~145, ~135, ~120, ~115 | Predicted |

| IR (KBr, cm⁻¹) | ~3100 (C-H), ~2230 (C≡N), ~1540 & ~1350 (NO₂) | Predicted |

Note: Experimental NMR and IR data for this compound are not widely available. The provided values are predictions based on typical chemical shifts and vibrational frequencies for the functional groups present.

Conclusion

This compound represents a thiophene core with a reactivity profile inverted from its unsubstituted parent. The powerful electron-withdrawing nature of the nitro and cyano groups deactivates the ring towards electrophiles but primes it for nucleophilic attack, most notably through Vicarious Nucleophilic Substitution. Furthermore, the selective reduction of the nitro group opens a gateway to a diverse array of 2-aminothiophene derivatives. This guide provides the foundational knowledge and practical protocols for researchers to harness the unique reactivity of this valuable synthetic intermediate, enabling the development of novel compounds for applications in drug discovery and materials science.

References

- 1. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 10. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.kuleuven.be [chem.kuleuven.be]

- 12. scispace.com [scispace.com]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. This compound [webbook.nist.gov]

Electron-withdrawing effects of nitro and nitrile groups in thiophene

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Nitro and Nitrile Groups in Thiophene

Foreword

For researchers and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of molecular design.[1][2] Its unique electronic properties, often described as a bioisosteric replacement for a phenyl ring, make it a privileged structure in medicinal chemistry.[1] The strategic functionalization of this five-membered heterocycle with electron-withdrawing groups (EWGs) is a critical tool for modulating reactivity, tuning electronic properties, and enhancing biological activity. This guide provides a detailed examination of two of the most powerful and commonly employed EWGs: the nitro (–NO₂) and nitrile (–CN) groups. We will move beyond a simple recitation of facts to explore the underlying chemical principles, compare their distinct electronic signatures, and provide practical, field-proven methodologies for their synthesis and characterization.

The Electronic Landscape of the Thiophene Ring

Thiophene is an aromatic heterocycle containing a sulfur atom that participates in the π-conjugated system.[1] The sulfur atom's lone pair electrons contribute to the aromatic sextet, making the ring electron-rich and generally more reactive towards electrophilic substitution than benzene.[1] However, the introduction of potent EWGs like nitro and nitrile groups fundamentally alters this landscape. These groups withdraw electron density from the ring, deactivating it towards electrophilic attack and, crucially, activating it for nucleophilic aromatic substitution (SNAr), a reaction pathway not readily accessible for simple aryl halides.[3][4]

A Tale of Two Withdrawing Groups: Nitro vs. Nitrile

While both –NO₂ and –CN are potent EWGs, their mechanisms and magnitudes of electron withdrawal differ significantly, impacting the resulting molecule's properties.

The Nitro Group: A Powerhouse of Induction and Resonance

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its effect is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the thiophene ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced when the nitro group is at the C2 or C5 position, allowing for direct conjugation with the sulfur atom.

The combination of these powerful -I and -M effects profoundly reduces the electron density of the thiophene ring, making it highly electrophilic.

Figure 1: Key resonance structures of 2-nitrothiophene.

The Nitrile Group: A Modulated Withdrawal

The nitrile, or cyano, group also withdraws electron density via both inductive and resonance effects, but generally to a lesser extent than the nitro group.

-

Inductive Effect (-I): The sp-hybridized carbon and the nitrogen atom are electronegative, leading to a moderate inductive pull.

-

Resonance Effect (-M): The π-system of the C≡N triple bond can accept electron density from the thiophene ring.

While effective, the nitrile group's overall electron-withdrawing capacity is less than that of the nitro group, a fact quantitatively supported by Hammett substituent constants.[5]

Quantitative Comparison: Hammett Constants

The Hammett equation provides a quantitative means to compare the electronic influence of substituents.[6][7] The substituent constants (σ) reflect the electron-donating or -withdrawing nature of a group. Positive values indicate an electron-withdrawing effect.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) |

| **Nitro (–NO₂) ** | +0.78 | +0.71 |

| Nitrile (–CN) | +0.66 | +0.56 |

| Table 1: Comparison of Hammett constants for nitro and nitrile groups, indicating the stronger electron-withdrawing nature of the nitro group.[5] |

Impact on Chemical Reactivity: The SNAr Mechanism

The most significant consequence of introducing a nitro or nitrile group onto a thiophene ring bearing a leaving group (e.g., a halogen) is the activation towards Nucleophilic Aromatic Substitution (SNAr).[3][8] This reaction is fundamental for synthesizing highly functionalized thiophenes.

The SNAr mechanism is a two-step process:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] This is typically the rate-determining step.[9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The electron-withdrawing nitro and nitrile groups are critical because they stabilize the negatively charged Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the first step and accelerating the reaction.[9][10] The nitro group, being the stronger EWG, provides greater stabilization and thus activates the ring for SNAr more effectively than the nitrile group.[3]

Figure 2: Workflow of the SNAr mechanism on an activated thiophene.

Spectroscopic Signatures

The electronic perturbations caused by nitro and nitrile groups are readily observable through various spectroscopic techniques.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of these functional groups.

-

Nitro Group (–NO₂): Exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

Nitrile Group (–CN): Shows a sharp, intense absorption band for the C≡N triple bond stretch in the region of 2220-2260 cm⁻¹, an area of the spectrum that is often uncongested.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra are significantly affected by the deshielding nature of these EWGs.

-

¹H NMR: Protons on the thiophene ring will shift downfield (to higher ppm) due to the reduced electron density. The magnitude of the shift is generally greater for protons ortho and para to the substituent.

-

¹³C NMR: The carbon atom directly attached to the EWG (the ipso-carbon) is significantly deshielded. Other ring carbons also experience downfield shifts, reflecting the overall electron withdrawal.[13][14]

UV-Visible Spectroscopy

The introduction of these groups, which are also chromophores, extends the π-conjugation and can cause a bathochromic (red) shift in the molecule's absorption maximum (λₘₐₓ) compared to unsubstituted thiophene.[12][14] Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can accurately predict these electronic transitions.[15][16]

| Technique | Nitro Group (–NO₂) Signature | Nitrile Group (–CN) Signature |

| IR | Asymmetric stretch: ~1500-1560 cm⁻¹Symmetric stretch: ~1300-1370 cm⁻¹ | C≡N stretch: ~2220-2260 cm⁻¹ (sharp, intense) |

| ¹³C NMR | Significant downfield shift of all ring carbons. | Moderate downfield shift of all ring carbons. |

| UV-Vis | Bathochromic shift due to extended conjugation. | Bathochromic shift, typically less pronounced than –NO₂. |

| Table 2: Comparative spectroscopic fingerprints of nitro and nitrile groups on a thiophene ring. |

Synthetic Methodologies and Experimental Protocols

The introduction of nitro and nitrile groups onto the thiophene ring requires specific synthetic strategies.

Synthesis of Nitrothiophenes

Direct nitration is the most common method. Due to the reactivity of the thiophene ring, conditions must be carefully controlled to avoid polysubstitution and oxidative degradation.

Figure 3: Experimental workflow for the synthesis of 2-nitrothiophene.

Protocol: Synthesis of 2-Nitrothiophene [17][18]

-

Warning: This procedure involves strong acids and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2-Nitrothiophene is a poison.[17]

-

Reagent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to acetic anhydride in a flask, maintaining the temperature below 10°C with an ice-salt bath.

-

Reaction: To a separate flask containing thiophene dissolved in acetic anhydride, slowly add the prepared nitrating mixture dropwise. The temperature of the reaction must be strictly maintained between -10°C and 5°C.[17]

-

Quenching: After the addition is complete and the reaction has stirred for a short period, carefully pour the mixture onto crushed ice.

-

Workup: The resulting mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with a suitable organic solvent like diethyl ether.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product, often a mixture of 2- and 3-nitrothiophene, can be purified by steam distillation or recrystallization from a solvent like petroleum ether to yield pure 2-nitrothiophene.[17]

-

Validation: The final product's identity and purity should be confirmed by melting point determination (m.p. 44–45°C) and spectroscopic analysis (NMR, IR).[17]

Synthesis of Cyanothiophenes

Cyanothiophenes are typically prepared via nucleophilic substitution of a corresponding halothiophene (e.g., using CuCN in a Rosenmund-von Braun reaction) or through modern cross-coupling methodologies. Multi-component reactions, such as those involving elemental sulfur, are also emerging as efficient routes.[19]

Applications in Drug Discovery and Materials Science

The ability of nitro and nitrile groups to modulate the electronic properties and reactivity of thiophenes makes them invaluable in applied sciences.

-

Drug Development: Thiophene derivatives are present in numerous approved drugs.[1][20] The introduction of EWGs can enhance binding affinity to biological targets, modify metabolic stability, and improve pharmacokinetic profiles.[1] For instance, nitrothiophenes have been explored for their antimicrobial and anticancer activities.[21]

-

Materials Science: The electronic properties of substituted thiophenes are exploited in organic electronics.[2] By tuning the HOMO-LUMO gap with EWGs, scientists can design novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.[2][22]

Conclusion

The nitro and nitrile groups are powerful tools for the chemical biologist and materials scientist. Their strong electron-withdrawing effects fundamentally alter the electronic character of the thiophene ring, deactivating it for electrophilic substitution while strongly activating it for nucleophilic aromatic substitution. The nitro group offers a more potent electronic perturbation compared to the nitrile, a difference that can be rationally exploited in molecular design. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures, as detailed in this guide, is essential for leveraging these functional groups to develop next-generation pharmaceuticals and advanced organic materials.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 19. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 22. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Nitrothiophene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Nitrothiophene Scaffold

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science.[1][2] Its incorporation into molecular frameworks often imparts significant biological activity and unique electronic properties. The introduction of a nitro group (−NO₂) to this privileged scaffold dramatically alters its electronic profile, creating a versatile building block for further chemical elaboration. The strong electron-withdrawing nature of the nitro group activates the thiophene ring for nucleophilic substitution and provides a synthetic handle for reduction to the corresponding amine, a critical functional group in drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to nitrothiophene derivatives, focusing on the underlying chemical principles, field-proven experimental protocols, and the logic behind methodological choices.

Chapter 1: The Cornerstone Technique: Direct Electrophilic Nitration

The most direct and widely employed method for synthesizing nitrothiophenes is the electrophilic aromatic substitution (EAS) of a pre-existing thiophene ring. Thiophene is significantly more reactive towards electrophiles than benzene, a double-edged sword that allows for mild reaction conditions but also presents challenges in controlling selectivity and avoiding degradation.[3]

Mechanistic Insights & Regioselectivity

The nitration of thiophene proceeds via the attack of a nitronium ion (NO₂⁺) or a related electrophilic species on the electron-rich thiophene ring. This attack preferentially occurs at the C2 (α) position, as the resulting Wheland intermediate (σ-complex) is better stabilized by resonance, with the sulfur atom effectively delocalizing the positive charge. Attack at the C3 (β) position results in a less stable intermediate. Consequently, the nitration of unsubstituted thiophene typically yields 2-nitrothiophene as the major product, often accompanied by a smaller percentage (around 10-15%) of the 3-nitro isomer.[3][4]

The choice of nitrating agent and reaction conditions is paramount. Classical concentrated nitric acid/sulfuric acid mixtures are often too harsh for the sensitive thiophene ring, leading to oxidation, polymerization, and even explosive reactions.[3] Milder, more controlled conditions are therefore required.

Key Nitrating Systems & Their Applications

The causality behind choosing a specific nitrating system lies in balancing reactivity with the stability of the starting material.

-

Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This is arguably the most successful and widely cited reagent for the mononitration of thiophene.[3] Acetic anhydride reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), a milder nitrating agent. This system effectively suppresses the formation of nitrous acid, which can lead to autocatalytic and violent side reactions.[3]

-

Nitric Acid in Acetic Acid (HNO₃/AcOH): While seemingly simpler, this method can be hazardous due to the potential for autocatalytic nitrosation, leading to uncontrolled and often explosive reactions, particularly at higher concentrations.[3] The addition of urea can mitigate this by scavenging nitrous acid.[3]

-

Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This system generates the highly reactive trifluoroacetyl nitrate, allowing for efficient nitration and providing good yields of 2-nitrothiophene.[3][5]

-

Metal Nitrates (e.g., Copper Nitrate): Thiophenes are reactive enough to be nitrated by mild agents like copper nitrate.[3][5]

-

Solid Acid Catalysts: Recent developments include the use of solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay, which can promote nitration with nitric acid in the absence of acetic anhydride, offering a more environmentally friendly and potentially more selective alternative.[4]

Data Summary: Regioselectivity in Thiophene Nitration

| Nitrating System | Substrate | Major Product(s) | Typical Yield | Reference |

| Fuming HNO₃ in Ac₂O/AcOH | Thiophene | 2-Nitrothiophene (~85%) & 3-Nitrothiophene (~15%) | 70–85% | [4][6] |

| HNO₃ in TFAA | Thiophene | 2-Nitrothiophene | 78% | [3][5] |

| KNO₃ in conc. H₂SO₄ | Benzo[b]thiophene-3-carbonitrile | 5-Nitro and 6-Nitro isomers (Kinetic Control) | N/A | [7] |

| conc. HNO₃ in H₂SO₄/AcOH | Benzo[b]thiophene-3-carbonitrile | 4-Nitro isomer (Thermodynamic Control) | N/A | [7] |

Experimental Protocol: Synthesis of 2-Nitrothiophene

This protocol is adapted from the well-established procedure in Organic Syntheses, which has proven to be a reliable and self-validating system.[6]

Materials:

-

Thiophene (1 mole, 84 g)

-

Acetic Anhydride (340 cc)

-

Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

-

Glacial Acetic Acid (600 cc)

-

Crushed Ice

Procedure:

-